

# Assembly of POPC Nanodiscs with MSP Proteins: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by a "belt" of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs).[1][2] They provide a more native-like environment for membrane proteins compared to detergents or liposomes, making them an invaluable tool in drug discovery and structural biology.[3][4] This document provides detailed application notes and protocols for the assembly of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) nanodiscs with various MSP proteins. These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals.

## **Quantitative Data Summary**

The successful assembly of homogenous nanodiscs is critically dependent on the molar ratio of phospholipids to MSPs.[5][6] This ratio varies depending on the specific MSP variant and the type of phospholipid used.[5] The following tables summarize key quantitative data for the assembly of POPC nanodiscs with commonly used MSP variants.

Table 1: Recommended Molar Ratios for POPC Nanodisc Assembly



MSP Variant	Optimal POPC:MSP Molar Ratio	Reference(s)
MSP1D1	65:1 to 80:1	[5][7]
MSP1E3D1	130:1 to 160:1	[5][8]
MSP1D1ΔH5	~30:1 (with DMPC, POPC similar)	[8]

Table 2: Properties of Common MSP Variants and Resulting POPC Nanodiscs

MSP Variant	Molar Mass (Da)	Extinction Coefficient at 280 nm (M <sup>-1</sup> cm <sup>-1</sup> )	Resulting Nanodisc Diameter (nm)	Reference(s)
MSP1D1	~28,300	21,000	~9.7	[5][9]
MSP1D1 (His- tag cleaved)	~25,600	18,200	~9.7	[5]
MSP1E3D1	~33,400	29,400	~12.7	[5]
MSP1E3D1 (Histag cleaved)	~30,700	26,600	~12.7	[5]
MSP1D1ΔH5	~22,000	N/A	~7-8	[9]

## **Experimental Protocols**

This section provides a detailed, step-by-step protocol for the assembly of POPC nanodiscs, with and without the incorporation of a target membrane protein.

## **Materials and Reagents**

- Membrane Scaffold Protein (MSP) of choice (e.g., MSP1D1, MSP1E3D1)
- POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) in chloroform



- · Sodium cholate
- Target membrane protein (optional, solubilized in a suitable detergent)
- Bio-Beads SM-2 or equivalent hydrophobic beads
- Assembly Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.5 mM EDTA
- Size-Exclusion Chromatography (SEC) Buffer: Same as Assembly Buffer
- Nitrogen gas
- · Glass culture tubes
- Sonicator bath
- Orbital shaker
- Size-exclusion chromatography column (e.g., Superdex 200 10/300 GL) and system

## **Protocol 1: Assembly of Empty POPC Nanodiscs**

This protocol describes the formation of nanodiscs without an incorporated membrane protein.

#### Step 1: Preparation of POPC-cholate micelles

- In a glass tube, dispense the required amount of POPC in chloroform based on the desired final concentration and the optimal POPC:MSP ratio from Table 1.
- Dry the lipid to a thin film under a gentle stream of nitrogen gas. For complete removal of the solvent, place the tube under high vacuum for at least 2 hours.[5]
- Resuspend the dried lipid film in Assembly Buffer containing a concentration of sodium cholate that is at least twice the molar concentration of the lipid (e.g., for 50 mM POPC, use 100 mM sodium cholate).[5]
- Vortex and sonicate the mixture in a bath sonicator until the solution is clear, indicating the formation of lipid-cholate micelles.[5]



#### Step 2: Nanodisc Assembly

- In a fresh tube, combine the POPC-cholate micelle solution with the appropriate amount of MSP solution to achieve the desired molar ratio.
- Add Assembly Buffer to reach the final desired volume. The final cholate concentration should be between 12-40 mM.[5][6]
- Incubate the mixture on ice (for POPC) for at least 15 minutes.[5][6]

#### Step 3: Detergent Removal and Self-Assembly

- Prepare Bio-Beads by washing them with methanol, followed by extensive washing with water, and finally with the Assembly Buffer.
- Add the washed Bio-Beads to the assembly mixture at a concentration of 0.5-0.8 g of damp beads per ml of the mixture.[5]
- Incubate the mixture on an orbital shaker at 4°C for at least 4 hours to overnight to allow for detergent removal and spontaneous self-assembly of the nanodiscs.[5]

#### Step 4: Purification

- Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.
- Filter the supernatant through a 0.22  $\mu m$  or 0.45  $\mu m$  syringe filter to remove any aggregates. [1][7]
- Purify the nanodiscs using a size-exclusion chromatography (SEC) column pre-equilibrated with SEC Buffer. A Superdex 200 10/300 GL column is commonly used.[5]
- Monitor the elution profile at 280 nm. Assembled nanodiscs will elute as a monodisperse peak at a volume corresponding to their size.
- Collect the fractions corresponding to the nanodisc peak.



## Protocol 2: Incorporation of a Membrane Protein into POPC Nanodiscs

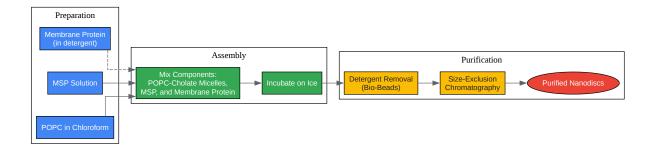
This protocol is an extension of the empty nanodisc assembly, incorporating a detergent-solubilized membrane protein of interest.

- Follow Step 1 from Protocol 1 to prepare POPC-cholate micelles.
- In a separate tube, prepare your target membrane protein solubilized in a suitable detergent.
- In a new tube, combine the POPC-cholate micelle solution, the MSP solution, and the solubilized target membrane protein at the desired molar ratios. A common starting point is a molar ratio of MSP to target protein of >4:1.
- The number of POPC molecules should be adjusted to account for the volume occupied by the incorporated membrane protein.
- Incubate the mixture on ice for at least 5 minutes.[5]
- Proceed with Steps 3 and 4 from Protocol 1 for detergent removal, self-assembly, and purification.
- If the MSP and/or the target protein contain affinity tags (e.g., His-tag), affinity chromatography can be performed before or after SEC for further purification.[5]

## **Visualizing the Workflow and Concepts**

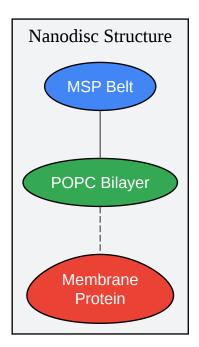
The following diagrams, generated using the DOT language, illustrate the key workflows and concepts in POPC nanodisc assembly.





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Caption: Workflow for membrane protein incorporation into POPC nanodiscs.



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